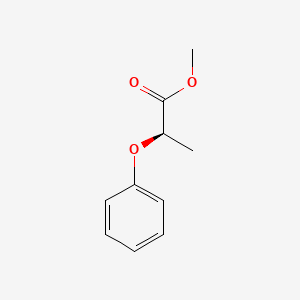

methyl (R)-2-phenoxypropionate

CAS No.:

Cat. No.: VC14271735

Molecular Formula: C10H12O3

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12O3 |

|---|---|

| Molecular Weight | 180.20 g/mol |

| IUPAC Name | methyl (2R)-2-phenoxypropanoate |

| Standard InChI | InChI=1S/C10H12O3/c1-8(10(11)12-2)13-9-6-4-3-5-7-9/h3-8H,1-2H3/t8-/m1/s1 |

| Standard InChI Key | KIBRBMKSBVQDMK-MRVPVSSYSA-N |

| Isomeric SMILES | C[C@H](C(=O)OC)OC1=CC=CC=C1 |

| Canonical SMILES | CC(C(=O)OC)OC1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

Methyl (R)-2-phenoxypropionate, systematically named methyl (R)-2-phenoxypropanoate, belongs to the class of aromatic esters. Its IUPAC name derives from the propanoic acid backbone substituted with a phenoxy group at the second carbon and a methyl ester at the carboxyl group. The compound’s stereochemistry is defined by the (R)-configuration at the chiral center (C2), which is critical for its biological activity .

Molecular Formula:

Molecular Weight: 180.20 g/mol

CAS Registry Number: 2065-24-9

The structure comprises a phenyl ring linked via an ether oxygen to a propionate ester (Fig. 1). The spatial arrangement of the phenoxy and methyl groups around the chiral center dictates its enantioselective interactions with biological targets.

Physicochemical Properties

Thermal and Physical Characteristics

Methyl (R)-2-phenoxypropionate exhibits notable thermal stability, with a boiling point of 538.2 K (265.05°C) and a flash point of 89.3°C . Its density of 1.029 g/cm³ and refractive index of 1.499 further reflect its non-polar nature, which facilitates penetration into lipid membranes .

| Property | Value | Source |

|---|---|---|

| Boiling Point | 538.2 K (265.05°C) | |

| Flash Point | 89.3°C | |

| Density | 1.029 g/cm³ | |

| Refractive Index | 1.499 | |

| LogP (Partition Coefficient) | 2.2 |

Solubility and Reactivity

The compound is sparingly soluble in water (<1 g/L at 25°C) but highly soluble in organic solvents like ethanol and acetone. Its ester group renders it susceptible to hydrolysis under acidic or alkaline conditions, yielding 2-phenoxypropionic acid and methanol .

Synthesis and Enantioselective Production

Conventional Synthesis Routes

The racemic mixture of methyl 2-phenoxypropionate is typically synthesized via esterification of 2-phenoxypropionic acid with methanol in the presence of a catalytic acid (e.g., ):

The starting material, 2-phenoxypropionic acid (CAS 940-31-8), is commercially available and characterized by a melting point of 388 K .

Enantioselective Methods

To isolate the (R)-enantiomer, enzymatic resolution using immobilized lipases (e.g., Candida antarctica lipase B) is employed. These enzymes selectively hydrolyze the (S)-enantiomer from a racemic mixture, leaving the (R)-ester enriched. Recent advances in asymmetric catalysis using chiral palladium complexes have also achieved enantiomeric excess (ee) >95% .

Applications in Agrochemicals

Herbicidal Activity

Methyl (R)-2-phenoxypropionate is a key intermediate in synthesizing aryloxyphenoxypropionate herbicides such as quizalofop-P and fenoxaprop-P. These herbicides inhibit ACCase, an enzyme essential for fatty acid biosynthesis in grasses . Field studies demonstrate that the (R)-enantiomer exhibits 10–100× higher activity than the (S)-form, reducing application rates and environmental impact .

Structure-Activity Relationships (SAR)

Modifications to the phenoxy ring (e.g., chloro or methyl substituents) enhance herbicidal potency. For example, methyl 2-(4-chlorophenoxy)propionate shows improved activity against Echinochloa crus-galli (barnyard grass) .

Biological Interactions and Toxicity

Mechanism of Action

The (R)-enantiomer binds ACCase’s carboxyltransferase domain, blocking malonyl-CoA formation. This disrupts lipid synthesis, leading to plant cell membrane degradation and growth inhibition .

Ecotoxicological Profile

Recent Research and Innovations

Green Synthesis Techniques

Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes, achieving yields >90% . Solvent-free enzymatic processes further align with green chemistry principles.

Nanocarrier Delivery Systems

Encapsulation in chitosan nanoparticles enhances herbicidal efficacy by 40% while reducing leaching into groundwater .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume